N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester
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Overview
Description
Preparation Methods
The synthesis of N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester involves the nitrosation of N-methyl-3-aminopropionic acid followed by esterification. The reaction conditions typically include the use of nitrosating agents such as sodium nitrite in an acidic medium. The esterification process involves the use of methanol and a suitable catalyst .
Chemical Reactions Analysis
N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and modifications. Additionally, it is used in the synthesis of other complex molecules and in various analytical techniques .
Mechanism of Action
The mechanism of action of N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester involves its interaction with specific molecular targets, leading to the formation of nitroso derivatives. These derivatives can further participate in various biochemical pathways, affecting cellular functions. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies. Similar compounds include:
- N-Nitroso-N-methyl-3-aminopropionic Acid
- N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester (non-deuterated)
These compounds share similar chemical properties but differ in their isotopic composition, which can influence their behavior in biochemical assays .
Properties
CAS No. |
1246815-46-2 |
---|---|
Molecular Formula |
C5H10N2O3 |
Molecular Weight |
149.164 |
IUPAC Name |
methyl 3-[nitroso(trideuteriomethyl)amino]propanoate |
InChI |
InChI=1S/C5H10N2O3/c1-7(6-9)4-3-5(8)10-2/h3-4H2,1-2H3/i1D3 |
InChI Key |
NXZQLRDBZJJVLU-FIBGUPNXSA-N |
SMILES |
CN(CCC(=O)OC)N=O |
Synonyms |
3-(Methylnitrosoamino)-propanoic Acid-d3 Methyl Ester; N-Methyl-N-nitroso-β-alanine-d3 Methyl Ester |
Origin of Product |
United States |
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